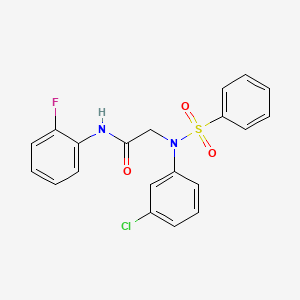![molecular formula C18H18BrN3O3S B3678211 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678211.png)
5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
Vue d'ensemble
Description
5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases.
Mécanisme D'action
5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is an important source of energy for cancer cells. As a result, cancer cells are unable to proliferate and are more susceptible to other forms of treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis (programmed cell death). This compound has also been shown to inhibit the growth of cancer cells in vivo, and to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is its specificity for glutaminase. This makes it a useful tool for studying the role of glutaminase in cancer cells, and for identifying potential targets for cancer therapy. However, this compound has some limitations as well. It has relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, its effectiveness can be limited by the presence of other enzymes that can compensate for the loss of glutaminase activity.
Orientations Futures
There are a number of potential future directions for research on 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the use of this compound in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and inhibition of this enzyme has been shown to have anti-tumor effects. This compound has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S/c1-3-16(23)20-12-5-7-13(8-6-12)21-18(26)22-17(24)14-10-11(19)4-9-15(14)25-2/h4-10H,3H2,1-2H3,(H,20,23)(H2,21,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJIAQFDZHDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678131.png)
![2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678147.png)

![N-(5-chloro-2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3678151.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3678169.png)
![5-bromo-2-methoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3678171.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3678176.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3678183.png)

![3,4,5-triethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3678198.png)

![5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3678200.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678201.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3678219.png)